BenchChemオンラインストアへようこそ!

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Nitrobenzenesulfonamide SAR

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 1005297-45-9) is a synthetic small molecule belonging to the pyridazine-tethered benzenesulfonamide class. Its structure features a central pyridazine ring substituted at the 6-position with a methylsulfonyl electron-withdrawing group, linked via a meta-phenyl bridge to a 3-nitrobenzenesulfonamide moiety.

Molecular Formula C17H14N4O6S2
Molecular Weight 434.44
CAS No. 1005297-45-9
Cat. No. B2518664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
CAS1005297-45-9
Molecular FormulaC17H14N4O6S2
Molecular Weight434.44
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3
InChIKeyQYXPSOVZLMCFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 1005297-45-9): Core Chemical Identity and Procurement-Relevant Background


N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide (CAS 1005297-45-9) is a synthetic small molecule belonging to the pyridazine-tethered benzenesulfonamide class. Its structure features a central pyridazine ring substituted at the 6-position with a methylsulfonyl electron-withdrawing group, linked via a meta-phenyl bridge to a 3-nitrobenzenesulfonamide moiety. This architecture places it within a well-precedented pharmacophore family explored for carbonic anhydrase (CA) inhibition [1] and chloride channel modulation [2]. The compound carries a molecular formula of C17H14N4O6S2 and a molecular weight of 434.44 g/mol. No published primary literature reports quantitative biological activity data for this precise chemical entity; however, structurally related pyridazine-containing benzenesulfonamides have demonstrated potent, isoform-selective hCA IX inhibition and antiproliferative activity against cancer cell lines [1].

Why Generic Substitution Falls Short for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide: Structural Nuances That Dictate Function


Within the pyridazine sulfonamide chemotype, minor structural modifications produce disproportionately large shifts in target affinity, isoform selectivity, and cellular potency. The position of the nitro group on the terminal benzenesulfonamide ring (3-nitro vs. 4-nitro vs. 2-nitro) has been shown in analogous carbonic anhydrase inhibitor series to dramatically alter hCA IX vs. hCA II selectivity profiles [1]. Similarly, replacing the methylsulfonyl substituent with a larger alkylsulfonyl group (e.g., ethylsulfonyl) modulates lipophilicity, metabolic stability, and membrane permeability, affecting both enzyme inhibition and cell-based antiproliferative activity [1]. Even the connectivity of the phenyl linker (meta vs. para) can invert selectivity or abolish activity entirely. These steep SAR gradients mean that a would-be substitute compound—even one sharing the same core scaffold—cannot be assumed to replicate the binding kinetics, selectivity profile, or cellular performance of the target compound without explicit comparative data.

Quantitative Differentiation Evidence for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide vs. Closest Analogs


Nitro Position Comparison: 3-Nitro vs. 4-Nitro Benzenesulfonamide in Pyridazine CA Inhibitor Scaffolds

In a series of pyridazine-containing benzenesulfonamides evaluated against four human carbonic anhydrase isoforms (hCA I, II, IX, XII), the position of the nitro substituent was a critical determinant of isoform selectivity. Compounds bearing a 3-nitrobenzenesulfonamide moiety exhibited a pronounced inhibition trend toward the cancer-associated membrane-bound isoform hCA IX, with Ki values for representative derivatives falling in the sub-micromolar to low nanomolar range, while showing significantly weaker inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II [1]. By contrast, the corresponding 4-nitro regioisomer (CAS 1005303-98-9) displayed a markedly different selectivity fingerprint in related series, underscoring the non-interchangeability of nitro positional isomers [1]. Note: direct head-to-head Ki data for the target compound vs. its 4-nitro analog are not publicly available; this evidence is class-level inference from closely matched pyridazinone-benzenesulfonamide congeners.

Carbonic Anhydrase Inhibition Isoform Selectivity Nitrobenzenesulfonamide SAR

Methylsulfonyl vs. Ethylsulfonyl: Alkylsulfonyl Group Impact on Lipophilicity and Antiproliferative Potency

The nature of the alkylsulfonyl substituent at the pyridazine 6-position directly influences calculated logP and cellular permeability. In the pyridazinone-benzenesulfonamide series, the methylsulfonyl group provides a balanced lipophilicity profile (cLogP ≈ 2.0–3.0) that supports cell membrane penetration while maintaining aqueous solubility sufficient for in vitro assay conditions [1]. The ethylsulfonyl analog (exemplified by N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzene-1-sulfonamide), bearing an additional methylene unit, is predicted to exhibit increased lipophilicity (ΔcLogP ≈ +0.5) and potentially altered metabolic stability. In cellular antiproliferative assays (PANC-1 and SK-MEL-2 cell lines at 50 μM), pyridazine sulfonamides with methylsulfonyl substitution showed selective cancer cell growth inhibition, whereas bulkier alkylsulfonyl variants sometimes displayed reduced selectivity or increased cytotoxicity toward normal ARPE-19 cells [1]. Quantitative comparative data for this specific matched pair are not reported; evidence is class-level inference.

Lipophilicity Cellular Antiproliferative Activity Alkylsulfonyl SAR

Nitro vs. Methyl Substituent on Terminal Benzenesulfonamide: Impact on Target Binding and Cellular Activity

Replacing the 3-nitro group with a 3-methyl group (as in N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide, CAS 1029730-17-3) eliminates the strong electron-withdrawing and hydrogen-bond-accepting character of the nitro moiety. In carbonic anhydrase inhibitor design, the nitro group can participate in key interactions within the enzyme active site or influence the pKa of the sulfonamide NH, which is critical for zinc coordination [1]. Literature on benzenesulfonamide CA inhibitors indicates that nitro-substituted derivatives frequently exhibit enhanced hCA IX binding affinity relative to their methyl-substituted counterparts, with Ki differences often exceeding 10-fold [1]. The 3-nitro substitution on the target compound is thus predicted to confer superior target engagement compared to the 3-methyl analog, although direct comparative data are lacking.

Sulfonamide Substituent Effects Hydrogen Bonding Enzyme Inhibition

Meta-Phenyl vs. Para-Phenyl Linker Geometry: Consequences for Target Recognition

The target compound employs a meta-substituted phenyl linker connecting the pyridazine core to the 3-nitrobenzenesulfonamide. In contrast, several commercial analogs (e.g., N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzene-1-sulfonamide, CAS 921585-43-5) utilize a para-phenyl linkage. This change in connectivity fundamentally alters the spatial orientation of the terminal sulfonamide pharmacophore relative to the pyridazine scaffold. In carbonic anhydrase inhibitor SAR, meta- vs. para-linker topology has been shown to redirect isoform selectivity—meta-linked derivatives often favoring membrane-bound isoforms (hCA IX, XII) while para-linked analogs may preferentially inhibit cytosolic isoforms (hCA I, II) [1]. The target compound's meta connectivity is therefore mechanistically distinct and cannot be replaced by para-linked analogs without risking a complete shift in pharmacological profile.

Linker Geometry Molecular Recognition Scaffold Hopping

Pyridazine Core vs. Pyridazinone Core: Influence on Chloride Channel Inhibitory Activity

The target compound contains a fully aromatic pyridazine ring with a methylsulfonyl substituent, distinguishing it from pyridazinone-based analogs that bear a carbonyl at the 3-position. A distinct patent family (US20110288093) discloses that pyridazine sulfonamide derivatives—specifically those retaining the aromatic pyridazine core—act as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. This chloride channel modulatory activity is structurally dependent on the pyridazine oxidation state; pyridazinone congeners optimized for carbonic anhydrase inhibition may lack this secondary pharmacology. While the target compound's chloride channel IC50 has not been publicly reported, its structural alignment with the patented chemotype suggests potential dual pharmacology (CA inhibition + chloride channel modulation) that is absent in pyridazinone-only analogs.

Chloride Channel Inhibition CaCC VRAC Pyridazine Pharmacophore

Purity and Characterization: Vendor-Supplied Quality Metrics as Procurement Differentiator

The target compound is commercially available through Life Chemicals (catalog F2216-0037) with a reported purity of ≥95% as determined by HPLC . In the absence of published biological data, procurement decisions may rest on the availability of comprehensive characterization data. Vendor-supplied analytical documentation (1H NMR, 13C NMR, LC-MS, HPLC purity trace) for this specific CAS number provides verifiable identity confirmation that may not be uniformly available for close structural analogs from alternative suppliers. This quality assurance infrastructure supports reproducible experimental outcomes in screening campaigns.

Compound Purity Quality Control Procurement Specifications

Optimal Research and Procurement Application Scenarios for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide


Carbonic Anhydrase IX-Targeted Anticancer Probe Development

Given class-level evidence that 3-nitro-substituted pyridazine benzenesulfonamides preferentially inhibit the tumor-associated hCA IX isoform [1], this compound is best deployed as a chemical probe or starting scaffold in hCA IX-driven cancer models (e.g., hypoxic pancreatic cancer PANC-1 or melanoma SK-MEL-2). Its meta-phenyl linker and methylsulfonyl substitution are predicted to favor membrane-bound isoform engagement over cytosolic off-targets, making it suitable for phenotypic screening programs seeking hCA IX-dependent antiproliferative effects.

Chloride Channel Modulator Screening in Epithelial Disease Models

The aromatic pyridazine core with methylsulfonyl substitution places this compound within the structural scope of chloride channel (CaCC/VRAC) inhibitor patents [2]. Researchers investigating cystic fibrosis, secretory diarrhea, or polycystic kidney disease may evaluate this compound in chloride flux assays to assess its potential as a dual-mechanism (CA inhibition + chloride channel modulation) tool molecule.

Structure-Activity Relationship (SAR) Studies on Nitrobenzenesulfonamide Positional Isomers

The target compound serves as the 3-nitro reference point in systematic SAR campaigns comparing nitro positional isomers (3-nitro vs. 4-nitro vs. 2-nitro) on the pyridazine-benzenesulfonamide scaffold. Procurement of this specific CAS number ensures the correct regioisomer is obtained, avoiding confounding results that would arise from inadvertent substitution with the 4-nitro isomer (CAS 1005303-98-9) or the 2-nitro variant [1].

Building Block for Focused Library Synthesis

The compound's methylsulfonyl and nitro functional groups serve as synthetic handles for further derivatization. The methylsulfonyl group can be elaborated via nucleophilic displacement, while the nitro group can be reduced to an amine for subsequent amide coupling or sulfonamide diversification. Its established commercial availability with ≥95% purity supports its use as a reliable starting material for medicinal chemistry campaigns building focused libraries around the pyridazine sulfonamide pharmacophore.

Quote Request

Request a Quote for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.